Sodium (Z)-2-(2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-1-hydroxyethane-1-sulfonate
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Overview
Description
“Sodium (Z)-2-(2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-1-hydroxyethane-1-sulfonate” is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an oxime group, and a sulfonate group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable for research in organic synthesis.
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways. Its ability to interact with biological molecules can provide insights into cellular processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and oxime group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The sulfonate group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Sodium (Z)-2-(2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-1-hydroxyethane-1-sulfonate
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced solubility, stability, and specificity in its applications.
Properties
Molecular Formula |
C11H15N4NaO8S2 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
sodium;2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C11H16N4O8S2.Na/c1-11(2,9(18)19)23-15-7(5-4-24-10(12)14-5)8(17)13-3-6(16)25(20,21)22;/h4,6,16H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)(H,20,21,22);/q;+1/p-1/b15-7+; |
InChI Key |
HHBJVCTYUYSPIA-HAZZGOGXSA-M |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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